molecular formula C13H19N3O B097627 Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide CAS No. 15407-89-3

Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide

Cat. No. B097627
CAS RN: 15407-89-3
M. Wt: 233.31 g/mol
InChI Key: OGJWIBYNSGOORI-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide, commonly known as isoniazid, is a synthetic compound that is widely used in the treatment of tuberculosis. It is a prodrug that is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. Isoniazid is a potent bactericidal agent that targets the mycobacterial cell wall synthesis and disrupts the integrity of the bacterial cell.

Mechanism Of Action

Isoniazid targets the mycobacterial cell wall synthesis by inhibiting the synthesis of mycolic acid, a key component of the cell wall. Isoniazid is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. The isonicotinyl radical then reacts with NADH to form an adduct that binds irreversibly to the enoyl-acyl carrier protein reductase, InhA. The binding of isoniazid to InhA disrupts the synthesis of mycolic acid, leading to the death of the bacterial cell.

Biochemical And Physiological Effects

Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, leading to an increase in the plasma concentration of certain drugs. Isoniazid has also been reported to cause liver toxicity, peripheral neuropathy, and other adverse effects.

Advantages And Limitations For Lab Experiments

Isoniazid is a potent bactericidal agent that is widely used in the treatment of tuberculosis. It has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low cost. However, isoniazid has several limitations, including the development of drug resistance, the need for combination therapy, and the potential for adverse effects.

Future Directions

There are several future directions for the research on isoniazid. One area of research is the development of new isoniazid analogs that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for the drug, such as the mycobacterial cell membrane or the bacterial DNA replication machinery. Additionally, there is a need for better understanding of the mechanisms of drug resistance and the development of new strategies to overcome it.

Synthesis Methods

The synthesis of isoniazid involves the reaction of isonicotinic acid with 4-methylcyclohexylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields isoniazid as a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Isoniazid has been extensively studied for its therapeutic potential in the treatment of tuberculosis. It is a first-line drug that is used in combination with other anti-tuberculosis drugs to achieve a successful treatment outcome. Isoniazid has also been used in the treatment of latent tuberculosis infection to prevent the development of active disease.

properties

CAS RN

15407-89-3

Product Name

Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17)

InChI Key

OGJWIBYNSGOORI-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)NNC(=O)C2=CC=NC=C2

Canonical SMILES

CC1CCC(CC1)NNC(=O)C2=CC=NC=C2

Other CAS RN

15407-89-3

synonyms

N'-(4-Methylcyclohexyl)isonicotinic hydrazide

Origin of Product

United States

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